molecular formula C16H18N2O3 B2452113 5,5-dimethyl-3-[(E)-2-(4-nitroanilino)ethenyl]cyclohex-2-en-1-one CAS No. 338759-41-4

5,5-dimethyl-3-[(E)-2-(4-nitroanilino)ethenyl]cyclohex-2-en-1-one

Cat. No. B2452113
M. Wt: 286.331
InChI Key: YLKKSOCYKNGOHD-BQYQJAHWSA-N
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Description

“5,5-dimethyl-3-[(E)-2-(4-nitroanilino)ethenyl]cyclohex-2-en-1-one” is a chemical compound with the molecular formula C16H18N2O3 .


Molecular Structure Analysis

There is a related compound, (E)-2-(5,5-dimethyl-3-(4-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)oxy)styryl)cyclohex-2-en-1-ylidene)malononitrile, C25H19N5O4, which has been studied. Its crystal structure has been determined .

Scientific Research Applications

Crystal Structure and Synthesis

  • The compound and its derivatives have been synthesized and their crystal structures characterized, revealing insights into the conformations and molecular interactions within the crystal lattice. For example, Shi et al. (2007) synthesized a related compound and characterized its crystal structure, which provided information about its molecular conformation and intramolecular hydrogen bonding (Shi et al., 2007).

Chemical Reactions and Derivatives

  • Various chemical reactions involving this compound have been explored. Ansell et al. (1971) investigated the Michael additions to nitro-olefins using cyclohexane-1,3-dione and its derivatives, highlighting the unique behavior of these compounds in chemical synthesis (Ansell, Moore, & Nielsen, 1971).
  • Kisilowski et al. (1996) studied the photoisomerization of a similar cyclohexenone compound, contributing to the understanding of photochemical processes in organic chemistry (Kisilowski, Agosta, & Margaretha, 1996).

Optical Properties

  • The compound's derivatives have been studied for their optical properties. Kolev et al. (2007) explored the second-order optical properties of an anionic derivative, finding significant electric field enhancement and hyperpolarizability, which is relevant for applications in nonlinear optics (Kolev, Kityk, Ebothé, & Sahraoui, 2007).

Experimental and Theoretical Studies

  • Fatima et al. (2021) conducted experimental and theoretical studies on a derivative of this compound, using spectroscopies like NMR, FT-Raman, FT-IR, and UV-Visible, as well as Density Functional Theory (DFT), providing insights into its molecular properties (Fatima et al., 2021).

Synthesis Techniques

  • Vaid et al. (2016) developed an eco-friendly procedure for synthesizing derivatives of this compound, contributing to sustainable chemistry practices (Vaid, Gupta, Kant, & Gupta, 2016).

Hydrogen Bonding Studies

  • The study of hydrogen bonding in derivatives of this compound, as conducted by Drew et al. (1982), provides valuable information about molecular interactions that are crucial in many chemical and biological processes (Drew, Vickery, & Willey, 1982).

Nonlinear Optical Properties

properties

IUPAC Name

5,5-dimethyl-3-[(E)-2-(4-nitroanilino)ethenyl]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2)10-12(9-15(19)11-16)7-8-17-13-3-5-14(6-4-13)18(20)21/h3-9,17H,10-11H2,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKKSOCYKNGOHD-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)C=CNC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=CC(=O)C1)/C=C/NC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-dimethyl-3-[(E)-2-[(4-nitrophenyl)amino]ethenyl]cyclohex-2-en-1-one

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